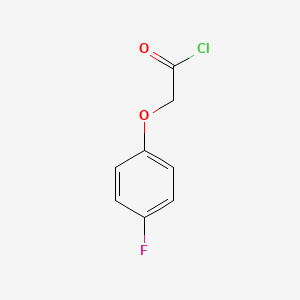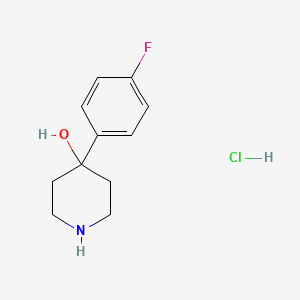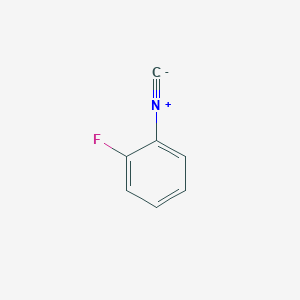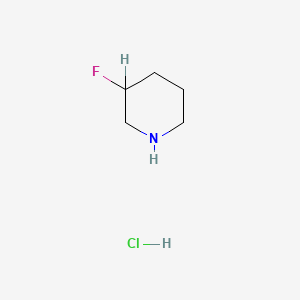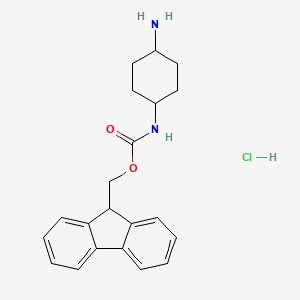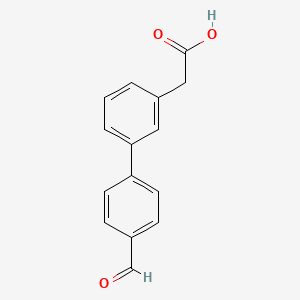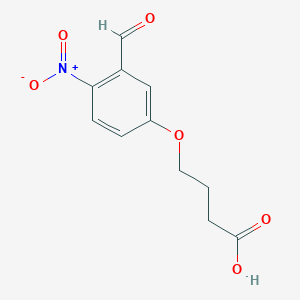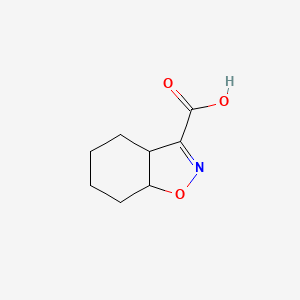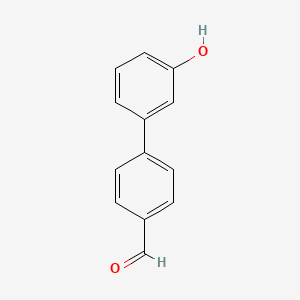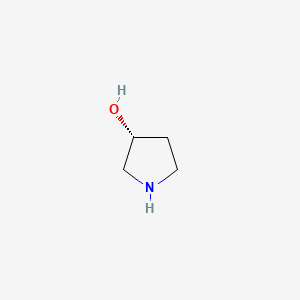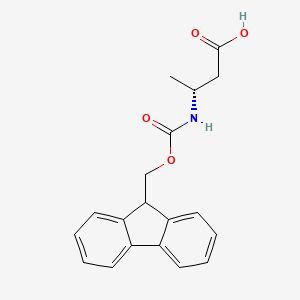
Fmoc-D-β-高氨酸
描述
Fmoc-D-beta-homoalanine is a derivative of amino acids that is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) protective group. This modification is significant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protection for the amino group during the assembly of peptides. The Fmoc group is known for its ease of removal under basic conditions, which is advantageous in the stepwise construction of peptides .
Synthesis Analysis
The synthesis of Fmoc-D-beta-homoalanine and related Fmoc-modified amino acids involves several strategies. One approach is the homologation of alpha-amino acids to beta-amino acids using the Arndt-Eistert method, which has been demonstrated with Fmoc-amino acid pentafluorophenyl esters. This method allows for the acylation of diazomethane to synthesize key intermediates, which are Fmoc-aminoacyldiazomethanes, as crystalline solids in good yields and purity . Another method involves the synthesis of polymer-supported N-Fmoc-dehydroalanine from S-protected cysteine via an oxidation/elimination strategy, which can then undergo cycloaddition with dienes to afford a range of conformationally constrained amino acids .
Molecular Structure Analysis
The molecular structure of Fmoc-D-beta-homoalanine is characterized by the presence of the Fmoc protective group attached to the nitrogen atom of the amino acid. This structure imparts certain properties to the molecule, such as increased hydrophobicity and aromaticity due to the Fmoc moiety. These structural features are crucial for the self-assembly and functional applications of Fmoc-modified amino acids .
Chemical Reactions Analysis
Fmoc-D-beta-homoalanine can participate in various chemical reactions, particularly in the context of peptide synthesis. The Fmoc group can be selectively removed under basic conditions without affecting other protective groups, which is essential for the sequential addition of amino acids in SPPS. Additionally, the side chains of these amino acids can be modified or participate in further reactions, such as glycosylation, to generate neoglycopeptides, as demonstrated with the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-D-beta-homoalanine are influenced by the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which is beneficial for the self-assembly of functional materials. These properties are also relevant for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties. The modification with the Fmoc group enhances the versatility of amino acids and peptides in the development of functional materials .
科学研究应用
Peptide Synthesis
- Field : Biochemistry
- Application : Fmoc-D-beta-homoalanine is used in the preparation of azidopeptides . Azidopeptides are important in peptide and protein chemistry because they present a motif with structural and electronic characteristics similar to those of the peptide bond .
- Method : The synthesis of Fmoc azido amino acids involves several reaction pathways. The azido amino acids are incorporated into model tripeptides .
- Results : The study demonstrated that multigram quantities of these Fmoc azido amino acids can be prepared within a week or two and at user-friendly costs .
Self-Assembly of Modified Amino Acids
- Field : Physical Chemistry
- Application : Fmoc-D-beta-homoalanine is used in the self-assembly of modified amino acids . These self-assembled structures serve as excellent bio-organic scaffolds for diverse applications .
- Method : The self-assembly of Fmoc protected single amino acids (Fmoc-SAAs) is controlled through solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
- Results : The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Synthesis of Azidopeptides
- Field : Organic Chemistry
- Application : Fmoc-D-beta-homoalanine is used in the synthesis of azidopeptides . Azidopeptides are important in peptide and protein chemistry because they present a motif with structural and electronic characteristics similar to those of the peptide bond .
- Method : The synthesis of Fmoc azido amino acids involves several reaction pathways . The azido amino acids are incorporated into model tripeptides .
- Results : The study demonstrated that multigram quantities of these Fmoc azido amino acids can be prepared within a week or two and at user-friendly costs .
Proteomics Research
- Field : Proteomics
- Application : Fmoc-D-beta-homoalanine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application in proteomics research can vary widely and depend on the specific experiment being conducted .
- Results : The results or outcomes obtained in proteomics research using Fmoc-D-beta-homoalanine would also vary widely depending on the specific experiment .
pH-Controlled Ambidextrous Gelation
- Field : Material Science
- Application : Fmoc-D-beta-homoalanine is used in the pH-controlled ambidextrous gelation . This process involves the formation of gels that can occur in both water (hydrogelation) and organic solvents (organogelation) at different pH values .
- Method : The gelation of Fmoc-D-beta-homoalanine is controlled by adjusting the pH of the solution . The self-assembly of Fmoc-D-beta-homoalanine is driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results : The study demonstrated that Fmoc-D-beta-homoalanine exhibits high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Biosensors for the Detection of Amyloid Fibrils
- Field : Biotechnology
- Application : Fmoc-D-beta-homoalanine is used in the development of biosensors for the detection of amyloid fibrils . Amyloid fibrils are protein aggregates that are associated with several diseases, including Alzheimer’s disease .
- Method : The specific methods of application in the development of biosensors can vary widely and depend on the specific experiment being conducted .
- Results : The results or outcomes obtained in the development of biosensors using Fmoc-D-beta-homoalanine would also vary widely depending on the specific experiment .
安全和危害
未来方向
Fmoc-D-beta-homoalanine, like other Fmoc-protected amino acids, is a valuable resource for research in the post-genomic world. Its use in the synthesis of peptides, including ones of significant size and complexity, is expected to continue to be a major area of study . The development of more green chemical peptide synthesis processes is a potential future direction .
属性
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLSPRRJWJJQD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-beta-homoalanine | |
CAS RN |
201864-71-3 | |
| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



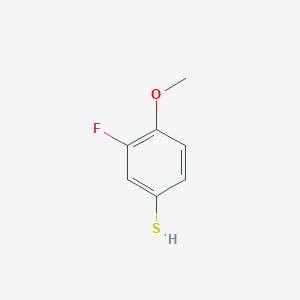

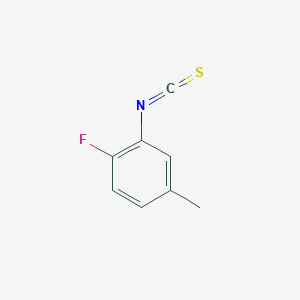
![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
